molecular formula C17H14N4O2S B2437490 4-(1,3-Benzothiazole-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one CAS No. 2320923-88-2

4-(1,3-Benzothiazole-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one

Cat. No.: B2437490
CAS No.: 2320923-88-2
M. Wt: 338.39
InChI Key: ZYBDYLQYZZJNEQ-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazole-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one is a complex organic compound that features a benzothiazole moiety, a pyridine ring, and a piperazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzothiazole-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Moiety: Starting from ortho-aminothiophenol and reacting with carbon disulfide and a suitable oxidizing agent.

    Coupling with Piperazine: The benzothiazole derivative is then coupled with a piperazine derivative under appropriate conditions, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the Pyridine Ring:

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazole-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazole-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole and pyridine moieties can play crucial roles in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Benzothiazole-2-carbonyl)-1-(pyridin-2-yl)piperazine: Lacks the carbonyl group on the piperazine ring.

    4-(1,3-Benzothiazole-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one: Has the pyridine ring attached at a different position.

    4-(1,3-Benzothiazole-2-carbonyl)-1-(pyridin-4-yl)piperazin-2-one: Another positional isomer with the pyridine ring attached at the 4-position.

Uniqueness

4-(1,3-Benzothiazole-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The combination of benzothiazole, pyridine, and piperazine moieties provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

4-(1,3-benzothiazole-2-carbonyl)-1-pyridin-2-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c22-15-11-20(9-10-21(15)14-7-3-4-8-18-14)17(23)16-19-12-5-1-2-6-13(12)24-16/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBDYLQYZZJNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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